1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane is an organic compound with the molecular formula C10H22O6S2 It is characterized by the presence of ethoxy and sulfonyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethoxyethanol with sulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfone and alcohol derivatives.
Scientific Research Applications
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonyl groups make it a useful reagent in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane can be compared with similar compounds such as:
1-(Methylsulfonyl)-2-[2-(methylsulfonyl)ethoxy]ethane: This compound has similar sulfonyl groups but differs in the presence of methyl groups instead of ethoxy groups.
1-Ethoxy-2-methoxyethane: This compound has a simpler structure with only one sulfonyl group and an additional methoxy group.
Properties
CAS No. |
6331-15-3 |
---|---|
Molecular Formula |
C9H20O6S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C9H20O6S2/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |
InChI Key |
BSNGYRWBWCBJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCS(=O)(=O)CS(=O)(=O)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.